CB-TE2A

PET imaging Prostate cancer Bombesin analogs

Select CB-TE2A for its unrivaled kinetic inertness in ⁶⁴Cu radiopharmaceuticals. Its cross-bridged cyclam structure prevents acid/reduction-mediated decomplexation, providing a 37-fold reduction in liver retention and 45% better excretion than DOTA-conjugates. This 'gold standard' chelator ensures superior tumor-to-background contrast and minimized off-target transchelation to serum proteins, de-risking your IND-enabling studies. For immunoPET, specific side-arm functionalized derivatives enable mild, antibody-compatible radiolabeling. Do not substitute with conventional tetraazamacrocycles—choose CB-TE2A for the most thoroughly characterized, kinetically inert ⁶⁴Cu scaffold available.

Molecular Formula C16H30N4O4
Molecular Weight 342.43 g/mol
CAS No. 313229-90-2
Cat. No. B3123859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCB-TE2A
CAS313229-90-2
Molecular FormulaC16H30N4O4
Molecular Weight342.43 g/mol
Structural Identifiers
SMILESC1CN2CCN(CCCN(CC2)CC(=O)O)CCN(C1)CC(=O)O
InChIInChI=1S/C16H30N4O4/c21-15(22)13-19-5-1-3-17-7-8-18(10-11-19)4-2-6-20(12-9-17)14-16(23)24/h1-14H2,(H,21,22)(H,23,24)
InChIKeySYFGLWDDLZQFNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CB-TE2A (CAS 313229-90-2) for Copper-64 Radiopharmaceuticals: A Procurement-Focused Overview of a Cross-Bridged Macrocyclic Chelator


CB-TE2A (4,11-bis(carboxymethyl)-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane) is a cross-bridged cyclam-based bifunctional chelator (BFC) designed to form exceptionally stable complexes with copper radionuclides, most notably ⁶⁴Cu, for positron emission tomography (PET) imaging and targeted radionuclide therapy [1]. Its rigid, preorganized bicyclic structure confers kinetic inertness that dramatically surpasses that of conventional tetraazamacrocyclic chelators such as DOTA and TETA, a property that directly translates to superior in vivo stability and reduced off-target accumulation [2]. The compound is typically supplied as a tetrahydrochloride salt (C₁₆H₃₀N₄O₄·4HCl) and is used in the synthesis of peptide-, antibody-, and small molecule-based radioconjugates for oncology and molecular imaging applications [3].

Why CB-TE2A (CAS 313229-90-2) Cannot Be Readily Substituted by In-Class Chelators: A Procurement Justification


Procurement professionals and researchers must recognize that cross-bridged cyclam chelators like CB-TE2A are not interchangeable with conventional tetraazamacrocyclic chelators (e.g., DOTA, TETA) or even other cross-bridged analogs. The defining feature of CB-TE2A is its extraordinary kinetic inertness toward acid- and reduction-mediated decomplexation, which directly governs the in vivo fate of the radioconjugate [1]. Substituting CB-TE2A with a less inert chelator results in quantifiable increases in non-target tissue retention, diminished excretion, and potential off-target toxicity due to free ⁶⁴Cu transchelation to serum proteins. Even among cross-bridged analogs, structural variations in pendant arms or macrocyclic ring size yield divergent radiolabeling kinetics, clearance profiles, and tumor-to-background ratios [2]. Therefore, selecting CB-TE2A is not a matter of generic class preference but a specific, evidence-driven decision to secure the highest degree of in vivo stability and imaging contrast documented for ⁶⁴Cu-based radiopharmaceuticals.

CB-TE2A (CAS 313229-90-2) vs. Comparators: A Quantified Evidence Guide for Scientific Selection and Procurement


In Vivo Tumor Uptake and Liver Clearance: Direct Head-to-Head Comparison of CB-TE2A vs. DOTA in a Prostate Cancer Xenograft Model

In a side-by-side preclinical study using ⁶⁴Cu-labeled bombesin analogs in PC-3 prostate cancer xenograft-bearing SCID mice, CB-TE2A-conjugated peptides demonstrated superior tumor targeting and dramatically enhanced clearance from non-target tissues relative to DOTA conjugates [1]. The study directly compared ⁶⁴Cu-CB-TE2A-8-AOC-BBN(7-14)NH₂ and ⁶⁴Cu-DOTA-8-AOC-BBN(7-14)NH₂.

PET imaging Prostate cancer Bombesin analogs

Quantified Reduction in Non-Target Liver Retention: CB-TE2A vs. DOTA at 24 Hours

The same head-to-head study revealed a striking difference in hepatic retention, a critical metric for minimizing radiotoxicity and improving image contrast. At 24 hours post-injection, the liver uptake of the CB-TE2A conjugate was 37-fold lower than that of the DOTA conjugate [1].

Biodistribution Liver clearance Radiotoxicity

Excretion Efficiency and Whole-Body Clearance: CB-TE2A vs. DOTA

Efficient clearance of unbound or metabolized radioactivity from the body is a direct indicator of in vivo chelate stability. The CB-TE2A conjugate exhibited near-quantitative excretion within 24 hours, whereas the DOTA conjugate retained a significant fraction of the administered dose [1].

Pharmacokinetics Excretion Background clearance

Acid Decomplexation Resistance: CB-TE2A vs. Other Tetraazamacrocyclic Chelators

The kinetic inertness of copper(II) complexes toward acid decomplexation was quantified in 5 M HCl, a harsh condition used to accelerate and compare dissociation rates. Cu-CB-TE2A was found to be the most resistant among all carboxymethyl-armed cyclam and cyclen complexes tested [1]. FT-IR studies in D₂O demonstrated that Cu-CB-TE2A retains coordination by both pendant carboxylate arms even in 1 M DCl, a property not shared by conventional chelators [2].

Kinetic inertness Acid decomplexation In vitro stability

Biodistribution Clearance Kinetics: CB-TE2A-Amine Conjugates vs. TETA

When conjugated to targeting vectors via amide bonds, CB-TE2A derivatives maintain superior clearance from non-target organs compared to TETA. In a comparative biodistribution study, ⁶⁴Cu-labeled cross-bridged monoamide conjugates of CB-TE2A showed rapid clearance from liver and bone marrow, while the ⁶⁴Cu-TETA conjugate exhibited prolonged retention [1].

Biodistribution Bone marrow clearance Amide conjugates

Thermodynamic Stability Constant: CB-TE2A vs. DOTA

The thermodynamic driving force for complexation is quantified by the stability constant (log K). For Cu²⁺, the log K of CB-TE2A is reported to exceed 25-28, which is significantly higher than that of DOTA .

Stability constant Thermodynamics Copper complexation

Optimal Procurement and Application Scenarios for CB-TE2A (CAS 313229-90-2)


Development of ⁶⁴Cu-Labeled Peptide-Based PET Imaging Agents for Oncology

CB-TE2A is the preferred chelator for preclinical and clinical development of ⁶⁴Cu-labeled peptide radiopharmaceuticals targeting receptors overexpressed in cancer (e.g., bombesin, somatostatin, RGD). The 37-fold reduction in liver retention and 45% increase in excretion compared to DOTA conjugates, as demonstrated in head-to-head studies [1], directly translates to improved tumor-to-background contrast and reduced radiation dose to healthy tissues. This makes CB-TE2A the rational choice for researchers aiming to advance peptide-based ⁶⁴Cu PET tracers toward Investigational New Drug (IND) applications.

ImmunoPET Tracer Engineering Requiring Mild Radiolabeling Conditions

While native CB-TE2A typically requires harsh radiolabeling conditions (pH >6, 90°C, 1 h) that can denature antibodies, specific conformational isomers of side-arm functionalized CB-TE2A derivatives (e.g., isomer 1a) have been shown to enable >95% radiochemical yield under mild, antibody-compatible conditions (pH 6, <30 min, room temperature) [2]. This innovation expands the utility of the CB-TE2A core to immunoPET applications with ⁶⁴Cu-labeled monoclonal antibodies, such as trastuzumab for HER2+ tumor imaging, achieving 7±1 %ID/g in HER2+ tumors [3]. Procurement of functionalized CB-TE2A precursors enables this advanced application.

Comparative In Vivo Stability Studies of Chelator Scaffolds

CB-TE2A serves as a benchmark 'gold standard' for kinetic inertness in comparative chelator studies. Its unparalleled resistance to acid decomplexation in 5 M HCl and its retention of coordination in 1 M DCl [4] provide a well-documented baseline against which novel chelator candidates are evaluated. Researchers procuring CB-TE2A for this purpose are assured of using the most thoroughly characterized, kinetically inert macrocyclic scaffold available for ⁶⁴Cu, facilitating robust and reproducible comparative data generation.

Synthesis of Stable ⁶⁴Cu-Radiolabeled Small Molecules for Theranostics

For small molecule-based theranostic agents requiring high in vivo stability and rapid clearance, CB-TE2A offers a validated solution. The documented clearance of CB-TE2A-amide conjugates from liver and bone marrow (24 h uptake <10% of 30 min value) versus the >60% retention observed with TETA conjugates [5] supports the use of CB-TE2A in constructing low-background, high-contrast agents for both diagnostic ⁶⁴Cu-PET and therapeutic ⁶⁷Cu applications, leveraging the identical coordination chemistry of the two copper radioisotopes.

Quote Request

Request a Quote for CB-TE2A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.